Cas no 42327-95-7 (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid)

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a bicyclic organic compound featuring a benzofuran core with a carboxylic acid functional group at the 7-position and two methyl groups at the 2-position. This structure confers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dihydrobenzofuran scaffold enhances metabolic resistance, while the carboxylic acid group allows for further derivatization, such as amide or ester formation. Its rigid framework is advantageous in designing bioactive molecules with improved selectivity. The compound is typically synthesized via cyclization and oxidation steps, ensuring high purity for research and industrial applications.
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid structure
42327-95-7 structure
Product Name:2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid
CAS No:42327-95-7
MF:C11H12O3
MW:192.211183547974
MDL:MFCD03426826
CID:325075
PubChem ID:2795469
Update Time:2025-06-10

2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofurancarboxylicacid, 2,3-dihydro-2,2-dimethyl-
    • 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID
    • 2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid
    • 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
    • 2,3-Dihydro-2,2-dimethyl-7-benzofurancarbonsaeure
    • DTXSID30383691
    • SCHEMBL783714
    • 2, 3-dihydro-2, 2-dimethylbenzofuran-7-carboxylic acid
    • W18586
    • 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylicacid
    • 2,2-dimethyl-2,3-dihydro-benzofuran-7-carboxylic acid
    • InChI=1/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13
    • EN300-225935
    • J-506807
    • AVVACPBRCFXZMR-UHFFFAOYSA-N
    • AS-69927
    • MFCD03426826
    • SDCCGMLS-0066067.P001
    • AKOS006283231
    • 42327-95-7
    • FT-0609257
    • CS-0215131
    • 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid
    • MDL: MFCD03426826
    • Inchi: 1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13)
    • InChI Key: AVVACPBRCFXZMR-UHFFFAOYSA-N
    • SMILES: O1C2C(C(=O)O)=CC=CC=2CC1(C)C

Computed Properties

  • Exact Mass: 192.07900
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.197
  • Melting Point: 137 °C
  • Boiling Point: 322.4°Cat760mmHg
  • Flash Point: 126.7°C
  • Refractive Index: 1.557
  • PSA: 46.53000
  • LogP: 2.09830

2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Security Information

  • Hazard Category Code: 22
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Pricemore >>

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Additional information on 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

Introduction to 2,2-Dimethyl-2,3-Dihydro-1-Benzofuran-7-Carboxylic Acid (CAS No. 42327-95-7)

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS No. 42327-95-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzofuran core and a carboxylic acid functional group. These attributes make it a valuable building block for the synthesis of various bioactive molecules and pharmaceutical agents.

The benzofuran scaffold is known for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid group further enhances its potential applications by providing a reactive site for further chemical modifications. This compound has been extensively studied in recent years due to its potential in the development of novel therapeutic agents.

In the realm of medicinal chemistry, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been explored as a key intermediate in the synthesis of drugs targeting various diseases. For instance, it has been used in the development of inhibitors for specific enzymes involved in metabolic pathways and signaling cascades. Recent studies have highlighted its role in the synthesis of compounds with potent antiviral and antibacterial activities.

The structural versatility of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid allows for a wide range of chemical transformations. These transformations include esterification, amidation, and coupling reactions with other functional groups. Such modifications can significantly alter the physicochemical properties and biological activities of the resulting compounds. For example, esterification can improve the solubility and bioavailability of the compound, making it more suitable for pharmaceutical applications.

In addition to its use as a synthetic intermediate, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has also been investigated for its direct biological activities. Studies have shown that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is attributed to the presence of the benzofuran ring and the carboxylic acid group, which can scavenge free radicals and reduce oxidative damage.

The anti-inflammatory properties of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid have also been explored. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.

In the context of cancer research, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has shown promise as an anticancer agent. It has been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The mechanism of action involves the inhibition of specific kinases and transcription factors that are often dysregulated in cancer cells.

The synthetic accessibility of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is another factor contributing to its widespread use in research laboratories. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. These methods typically involve multi-step reactions starting from readily available starting materials such as phenols and aldehydes.

In conclusion, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS No. 42327-95-7) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for the development of novel therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and biological activities of this compound, further solidifying its importance in the scientific community.

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